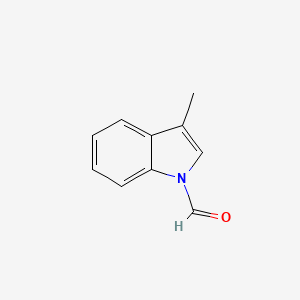

3-Methyl-indole-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-11(7-12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKHQXREXKIITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501124 | |

| Record name | 3-Methyl-1H-indole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31951-33-4 | |

| Record name | 3-Methyl-1H-indole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Derivatization Strategies of 3 Methyl Indole 1 Carbaldehyde

Reactions Involving the Indole (B1671886) Nucleus

The indole nucleus is electron-rich and typically undergoes electrophilic substitution, preferentially at the C3 position. bhu.ac.in In 3-Methyl-indole-1-carbaldehyde, the C3 position is blocked by a methyl group. The N-formyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack compared to an N-alkylindole.

Electrophilic substitution on N-acyl indoles, if it occurs, is generally directed to the C5 or C6 position of the benzene (B151609) ring. The deactivation of the pyrrole (B145914) ring by the N-formyl group makes the benzene ring the more likely site for electrophilic attack.

Furthermore, the presence of the N-formyl group can influence reactions at other positions. For instance, palladium-catalyzed C-H olefination at the C4 position of N-methyl-indole-3-carbaldehydes has been reported, demonstrating that the N-substituent and other groups on the ring can direct reactivity to otherwise less reactive positions. sci-hub.seresearchgate.net While this specific reaction has not been documented for this compound, it illustrates the potential for functionalization of the indole nucleus beyond the more common C2 and C3 positions.

The methyl group at C3 can also be a site of reactivity, for example through oxidation, although this would likely require specific and potentially harsh conditions. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (1-Formyl-3-methylindole) |

| 1-Methyl-indole-3-carbaldehyde |

| 3-Methylindole (B30407) (Skatole) |

| Phosphorus oxychloride |

| Dimethylformamide (DMF) |

| 2-Formyl-3-methylindole |

| o-Formamidoacetophenone |

| Indole-3-carbaldehyde |

| 1-Methoxyindole-3-carbaldehyde |

| N-methyl-indole-3-carbaldehydes |

| α-silylcarbanions |

| Nysted reagent |

| Nitroalkane |

| β-nitroalcohols |

| Nitroolefins |

| Schiff base |

| Hydrazone |

Acylation Reactions and Regioselectivity

The acylation of indoles is a fundamental transformation for introducing carbonyl functionalities. In the case of this compound, the presence of the N-formyl group significantly influences the regioselectivity of acylation reactions. Generally, Friedel-Crafts acylation of unprotected indoles can lead to a mixture of N-acylated and C3-acylated products, often complicated by diacylation and polymerization. mdpi.com However, the N1-formyl group in this compound deactivates the nitrogen, thereby directing electrophilic substitution primarily to the electron-rich pyrrole ring.

Given that the C3 position is already substituted with a methyl group, electrophilic acylation is directed to the C2 position. This regioselectivity is a departure from the typical C3-acylation observed in unsubstituted indoles. bhu.ac.in The reaction is often carried out using an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst.

For instance, the Friedel-Crafts acylation of 1-(phenylsulfonyl)-3-methylindole has been studied, which serves as an analog to understand the reactivity of N-protected 3-methylindoles. scispace.com These studies demonstrate that acylation can be directed to the C2 position, leading to the formation of 2-acyl-3-methylindoles after removal of the N-protecting group. The N-formyl group in this compound is expected to behave similarly in directing the acyl group to the C2 position.

Table 1: Regioselectivity in Acylation of Indole Derivatives

| Indole Substrate | Acylating Agent | Catalyst/Conditions | Major Product | Reference |

| Indole | Propionic anhydride | Y(OTf)₃, [BMI]BF₄, Microwave | 3-Propionylindole | mdpi.com |

| 1-(Phenylsulfonyl)indole | Acyl chlorides | Lewis Acids | 3-Acyl-1-(phenylsulfonyl)indole | acs.org |

| 3-Methylindole | Acetyl chloride | Not specified | 2-Acetyl-3-methylindole | researchgate.net |

| 1-Acetyl-2-methylindole | Vilsmeier-Haack | POCl₃, DMF | 1-Acetyl-2-methyl-1H-indole-3-carbaldehyde | evitachem.com |

Substitution Reactions at C2 and C7

Substitution at C2:

The C2 position of the this compound nucleus is a prime site for substitution reactions, particularly through metallation followed by quenching with an electrophile. The N-formyl group can act as a directing group, facilitating the deprotonation of the C2-proton by a strong base, such as an organolithium reagent. bhu.ac.in This generates a 2-lithioindole intermediate, which can then react with a variety of electrophiles to introduce substituents at the C2 position. researchgate.net

This strategy is a powerful tool for the synthesis of 2-substituted-3-methylindoles. For example, reaction of the 2-lithio intermediate with aldehydes or ketones would yield the corresponding alcohols, while reaction with alkyl halides would introduce alkyl groups.

Substitution at C7:

Substitution at the C7 position of the indole ring is generally more challenging due to the lower reactivity of the benzenoid ring compared to the pyrrole ring. However, directed metallation strategies can be employed. While the N-formyl group in this compound is not ideally positioned to direct metallation to C7, certain N-directing groups in other indole systems have been shown to facilitate C7-lithiation.

Alternatively, electrophilic substitution at C7 can be achieved in indoles bearing strong electron-donating groups on the benzene ring, which can activate the C7 position. chim.it For this compound, direct electrophilic substitution at C7 is less common and would likely require harsh conditions or specialized catalytic systems.

Table 2: Examples of C2 and C7 Substitution in Indole Derivatives

| Indole Derivative | Reagents | Position of Substitution | Product Type | Reference |

| N-Protected Indole | 1. n-BuLi 2. Electrophile | C2 | 2-Substituted Indole | bhu.ac.in |

| 4,6-Dimethoxyindole | Electrophile | C7 | 7-Substituted Indole | chim.it |

| 1H-Indole-3-carbaldehyde | Iodoarenes, Pd(OAc)₂ | C4 | 4-Aryl-1H-indole-3-carbaldehyde | nih.gov |

Ring Expansion/Contraction and Rearrangement Reactions

The indole nucleus can undergo a variety of ring expansion and rearrangement reactions to form larger heterocyclic systems, such as quinolines and azepines. d-nb.infonih.gov While specific examples starting directly from this compound are not extensively documented, related indole derivatives provide insight into potential transformations.

One common strategy for ring expansion involves the reaction of indoles with carbenes or carbenoid species. For instance, the reaction of indoles with dichlorocarbene (B158193) can lead to the formation of 3-chloroquinolines via a ring expansion of the initially formed dichlorocyclopropane adduct.

Rearrangement reactions can also be a feature of indole chemistry. For example, under certain acidic conditions, substituted indoles can undergo rearrangements. The formation of indole trimers, which are complex polycyclic structures, can occur from the acid-catalyzed self-condensation of indoles, although this is more common for indoles unsubstituted at the C3 position. For 3-methylindole derivatives, such oligomerization would likely proceed through different pathways if induced.

Molecular Hybridization and Scaffold Diversification

The this compound scaffold is a versatile platform for the synthesis of hybrid molecules and for the diversification of the indole core into more complex polycyclic systems.

Integration with Other Heterocyclic Systems (e.g., Triazoles, Thiophenes)

The fusion of the indole core with other heterocyclic systems like triazoles and thiophenes is a prominent strategy in drug discovery to create novel molecular architectures with potentially enhanced biological activities.

Triazole Hybrids:

The 1,2,3-triazole ring can be introduced by reacting an azide-functionalized indole with an alkyne, or vice-versa, through the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". acs.orgresearchgate.net To synthesize a triazole hybrid of this compound, one could first convert the formyl group into a functionality suitable for linking to a triazole precursor. For example, reduction of the aldehyde to an alcohol, followed by conversion to an azide, would allow for reaction with a terminal alkyne to form the 1,2,3-triazole ring. ias.ac.in

Thiophene (B33073) Hybrids:

The synthesis of indole-thiophene hybrids can be achieved through various cross-coupling reactions. beilstein-journals.orgnih.gov For example, a halogenated this compound could be coupled with a thiophene-boronic acid derivative under Suzuki coupling conditions. Alternatively, a thiophene derivative bearing a suitable functional group could be used to react with the indole core. The Vilsmeier-Haack reaction on thiophene can produce thiophene-2,5-dicarbaldehyde, which can then be used in subsequent reactions to build the hybrid structure. nih.gov

Table 3: Synthesis of Indole-Heterocycle Hybrids

| Heterocycle | Synthetic Strategy | Key Reaction | Example Precursors | Reference |

| 1,2,3-Triazole | Click Chemistry | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Indole-azide, Terminal alkyne | acs.orgias.ac.in |

| Thiophene | Cross-Coupling | Suzuki Coupling | Halogenated indole, Thiophene-boronic acid | beilstein-journals.org |

Synthesis of Complex Polycyclic Indole Derivatives

The this compound scaffold can serve as a starting point for the construction of intricate polycyclic indole derivatives. These complex structures are often inspired by natural products and are of interest for their potential biological activities.

One approach to building polycyclic systems is through intramolecular cyclization reactions. acs.org For instance, if a side chain with a reactive functional group is introduced at the C2 position of this compound, it could be induced to cyclize onto another position of the indole ring, such as C4 or C7, or onto the benzene ring, to form a new fused ring system.

Palladium-catalyzed intramolecular C-H activation and cyclization is a powerful modern method for constructing such polycyclic systems. acs.org Another strategy involves multicomponent reactions where the indole, an aldehyde, and a third component react in a one-pot synthesis to generate complex indole derivatives. researchgate.net Knoevenagel condensation of an indole-4-carbaldehyde with a suitable partner followed by intramolecular cyclization has been shown to produce polycyclic indole systems. mdpi.com While this example uses a different isomer, the principle can be applied to derivatives of this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl Indole 1 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and bond vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the functional groups present.

In the case of the derivative 1-Methyl-indole-3-carboxaldehyde, the FT-IR spectrum exhibits several characteristic absorption bands that confirm its structure. The most prominent peak is the C=O stretching vibration of the aldehyde group, which is observed experimentally at 1685 cm⁻¹. sci-hub.se The C-H stretching vibration of the aldehyde group is also identifiable as a weak peak at 2749 cm⁻¹. sci-hub.se Vibrations corresponding to the aromatic C-H stretching of the benzene (B151609) portion of the indole (B1671886) ring are seen at 3053 cm⁻¹. sci-hub.se Furthermore, the asymmetric and symmetric bending vibrations of the N-methyl (N-CH₃) group are assigned to peaks at 1466 cm⁻¹ and 1431 cm⁻¹, respectively. sci-hub.seresearchgate.net

Table 1: Selected FT-IR Vibrational Assignments for 1-Methyl-indole-3-carboxaldehyde

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3053 | Aromatic C-H Stretching | sci-hub.se |

| 2749 | Aldehyde C-H Stretching | sci-hub.se |

| 1685 | Aldehyde C=O Stretching | sci-hub.se |

| 1574 | Ring C=C Stretching | sci-hub.se |

| 1466 | Asymmetric Bending of CH₃ | sci-hub.se |

| 1390 | In-plane Bending of C=O | sci-hub.se |

| 1186 | In-plane Bending of C-H | sci-hub.se |

Complementing FT-IR, FT-Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. It is particularly useful for observing vibrations of non-polar bonds.

For 1-Methyl-indole-3-carboxaldehyde, the FT-Raman spectrum shows a C=C stretching mode for the aromatic ring at 1576 cm⁻¹. sci-hub.se The in-plane bending of the aldehyde's C=O group is found at 1393 cm⁻¹, while the symmetric bending of the methyl group appears at 1431 cm⁻¹. sci-hub.seresearchgate.net The C-H in-plane bending mode is observed at 1189 cm⁻¹. sci-hub.se

Table 2: Selected FT-Raman Vibrational Assignments for 1-Methyl-indole-3-carboxaldehyde

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3064 | Aromatic C-H Stretching | sci-hub.se |

| 1576 | Ring C=C Stretching | sci-hub.se |

| 1469 | Asymmetric Bending of CH₃ | sci-hub.se |

| 1431 | Symmetric Bending of CH₃ | researchgate.net |

| 1393 | In-plane Bending of C=O | sci-hub.se |

| 1189 | In-plane Bending of C-H | sci-hub.se |

Electronic Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of 1-Methyl-indole-3-carboxaldehyde, recorded in methanol, shows characteristic absorption maxima that are indicative of its electronic structure. sci-hub.se The spectrum for the related compound 1-methylindole-3-acetaldehyde displays a maximum at 288 nm, which is typical for the indole absorption. dtic.mil Studies on 3-methylindole (B30407) (skatole) have also been conducted, showing absorption maxima at 222 nm and 280 nm. srce.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For the derivative 1-Methyl-indole-3-carbaldehyde, the ¹H NMR spectrum clearly resolves the signals for each proton. rsc.org

The most downfield signal is a singlet at approximately δ 10.01 ppm, which is characteristic of the aldehyde proton (-CHO). rsc.org A singlet corresponding to the proton at the 2-position of the indole ring appears around δ 7.69 ppm. rsc.org The protons of the benzene ring typically appear as a multiplet in the region of δ 7.33-7.50 ppm. rsc.org The sharp singlet for the three protons of the N-methyl group (N-CH₃) is observed further upfield at approximately δ 3.90 ppm. rsc.org

Table 3: ¹H NMR Spectroscopic Data for 1-Methyl-indole-3-carbaldehyde in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 10.01 | Singlet | 1H, CHO | rsc.org |

| 8.35 | Doublet | 1H, H-4 | rsc.org |

| 7.69 | Singlet | 1H, H-2 | rsc.org |

| 7.33-7.50 | Multiplet | 3H, Aromatic H (H-5, H-6, H-7) | rsc.org |

| 3.90 | Singlet | 3H, N-CH₃ | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. In ¹³C NMR, each chemically non-equivalent carbon atom in a molecule gives rise to a distinct signal, with its chemical shift (δ) providing information about its electronic environment libretexts.org. The spectrum for 3-Methyl-indole-1-carbaldehyde is expected to show ten distinct signals, corresponding to the ten carbon atoms in its structure.

The interpretation of the spectrum relies on established chemical shift ranges for various carbon types libretexts.org. The aldehydic carbon (C=O) is highly deshielded and expected to appear furthest downfield. Carbons within the aromatic indole ring system typically resonate in the range of 110-140 ppm. The N-formyl group and the methyl group at the C3 position significantly influence the chemical shifts of the indole core compared to unsubstituted indole.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous indole derivatives libretexts.orgrsc.org)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Environment |

| C=O (Carbaldehyde) | 180 - 190 | Aldehyde |

| C7a | 135 - 140 | Aromatic (Bridgehead) |

| C3a | 125 - 130 | Aromatic (Bridgehead) |

| C4, C5, C6, C7 | 110 - 130 | Aromatic CH |

| C2 | 115 - 125 | Aromatic CH |

| C3 | 110 - 120 | Aromatic C-CH₃ |

| CH₃ | 10 - 15 | Methyl |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex structures like substituted indoles. rsc.org Techniques such as COSY, HSQC, and HMBC provide connectivity information that is not available from 1D spectra.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the adjacent protons on the benzene ring portion of the indole (H4-H5, H5-H6, H6-H7). researchgate.net This allows for sequential assignment of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. semanticscholar.org This would definitively link the ¹H signals of the aromatic protons (H2, H4, H5, H6, H7) and the methyl protons to their corresponding carbon signals (C2, C4, C5, C6, C7, and C-CH₃). nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). semanticscholar.org This technique reveals the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations expected for this compound would include:

The aldehydic proton (N-CHO) correlating to the C2 and C7a carbons of the indole ring.

The C2 proton correlating to C3, C3a, and C7a.

The protons of the methyl group (C3-CH₃) correlating to C2, C3, and C3a.

The H4 proton showing correlations to C3a, C5, and C7a. researchgate.net

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for complete and confident assignment of all ¹H and ¹³C NMR data. rsc.org

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a standard method for the identification and quantification of volatile and semi-volatile compounds. europa.eu In a typical GC-MS analysis of this compound, the compound would first be separated from other components on a GC column before being introduced into the mass spectrometer. researchgate.net

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound (Molecular Weight: 159.18 g/mol ), the following fragmentation is expected:

Molecular Ion (M⁺˙): A peak at m/z = 159, corresponding to the intact molecule with one electron removed.

Loss of Formyl Radical: The most likely initial fragmentation would be the cleavage of the N-CHO bond, resulting in the loss of a formyl radical (•CHO, 29 Da). This would produce a highly stable 3-methylindole cation at m/z = 130, which would likely be the base peak in the spectrum.

Further Fragmentation: The fragment at m/z 130 could undergo further fragmentation, consistent with the known mass spectrum of 3-methylindole (skatole). nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile molecules. researchgate.net Unlike EI, ESI typically produces intact molecular ions with minimal fragmentation. The analysis is usually performed from a liquid phase, often coupled with liquid chromatography (LC). frontiersin.org

For this compound, analysis by ESI-MS in positive ion mode would be expected to yield a prominent signal corresponding to the protonated molecule, [M+H]⁺. rsc.org Given the molecular weight of 159.18, the expected mass-to-charge ratio for this ion would be approximately m/z 160. This is confirmed by data for the isomeric compound 1-methyl-1H-indole-3-carbaldehyde, which also shows an [M+H]⁺ peak at m/z 160. rsc.org The high sensitivity of ESI-MS makes it suitable for detecting trace amounts of the compound in complex mixtures. frontiersin.org

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state. nih.gov

Single Crystal X-ray Diffraction for Molecular Geometry

To perform single-crystal X-ray diffraction, a high-quality crystal of the compound is grown and exposed to a focused X-ray beam. bioscience.fi The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. libretexts.org

While the specific crystal structure of this compound is not available in the cited literature, detailed structural information can be inferred from high-resolution data published for very close analogs, such as 1-vinyl-1H-indole-3-carbaldehyde. iucr.orgresearchgate.net

Indole Ring Planarity: The indole ring system is expected to be essentially planar, as is characteristic of this heterocyclic scaffold. In the structure of 1-vinyl-1H-indole-3-carbaldehyde, the maximum deviation from the mean plane of the indole ring is only 0.017 Å. iucr.org

Carbaldehyde Group Conformation: The attached carbaldehyde group (CHO) is also expected to be nearly coplanar with the indole ring to maximize conjugation. In the vinyl analog, the carbon and oxygen atoms of the carbaldehyde group deviate by only 0.052 Å and 0.076 Å, respectively, from the indole plane. researchgate.net

Molecular Packing: In the solid state, the packing of molecules is stabilized by intermolecular forces. For indole derivatives with a carbaldehyde group, C—H···O hydrogen bonds are common and play a significant role in the crystal packing. iucr.org

Table 2: Typical Molecular Geometry Parameters for an Indole-3-Carbaldehyde Framework (Data from the crystal structure of 1-vinyl-1H-indole-3-carbaldehyde, a close analog iucr.org)

| Parameter | Bond | Value |

| Bond Length | C8-N1 (C7a-N1) | 1.383 (2) Å |

| Bond Length | N1-C2 | 1.378 (2) Å |

| Bond Length | C2-C3 | 1.365 (2) Å |

| Bond Length | C3-C9 (C3-C_ald) | 1.451 (2) Å |

| Bond Length | C9-O1 (C_ald=O) | 1.218 (2) Å |

| Bond Angle | C8-N1-C2 (C7a-N1-C2) | 108.9 (1)° |

| Bond Angle | N1-C2-C3 | 110.1 (1)° |

| Bond Angle | C2-C3-C9 (C2-C3-C_ald) | 131.2 (1)° |

| Bond Angle | C4-C3-C9 (C3a-C3-C_ald) | 122.2 (1)° |

Intermolecular Interactions in Crystal Lattices (e.g., C-H...π, π-π stacking)

In the crystal structure of 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde , a combination of C-H⋯O and π–π stacking interactions are key to the connection of neighboring molecules. iucr.org The crystal packing is stabilized by π–π stacking interactions between the pyrrole (B145914) and benzene rings of the indole systems of adjacent molecules, with a centroid–centroid distance of 3.592 (4) Å. iucr.org Similarly, 1-Vinyl-1H-indole-3-carbaldehyde exhibits π–π interactions between the pyrrole and benzene rings of the indole system, with a centroid–centroid distance of 3.637 Å, which contributes to the stabilization of its molecular packing. iucr.org

For 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde , the crystal structure contains two independent molecules in the asymmetric unit. nih.goviucr.org These molecules form an almost centrosymmetric non-bonded dimer linked by pairs of C—H⋯π interactions. nih.goviucr.org Furthermore, a π–π interaction occurs between inversion-related indole rings, with a centroid–centroid distance of 3.6774 (16) Å and a minimal interplanar angle of 1.53 (15)°, leading to a stacking of molecules along the a-axis. nih.goviucr.org

The crystal packing of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde is primarily governed by π···π interactions that occur between the tolyl ring of one molecule and the C6 ring of the indole fused ring system of another. researchgate.netnih.gov The crystal structure also features C-H···π interactions, where a tolyl-H atom of one molecule interacts with the C6 ring of the indole fused ring system of a neighboring molecule, resulting in the formation of supramolecular layers. mdpi.com

In the case of 5-Methyl-1H-indole-3-carbaldehyde , the molecules are connected through N—H⋯O hydrogen bonds into chains, which are then further connected via C—H⋯π interactions, forming layers. iucr.org Three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives also exhibit conformations that are favorable for intermolecular bonding, including sets of slipped π–π interactions between the indole systems and mutual C—H⋯π hydrogen bonds, which generate two-dimensional monoperiodic patterns. iucr.org The crystal packing of these compounds is additionally stabilized by weaker slipped π–π interactions between outer phenyl rings and by weak C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds. iucr.org

The following table summarizes the observed intermolecular interactions in the crystal lattices of various 3-methyl-indole-carbaldehyde derivatives.

| Compound | Interaction Type | Description | Geometric Parameters | Reference |

|---|---|---|---|---|

| 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde | π–π stacking | Between the pyrrole and benzene rings in the indole systems of neighboring molecules. | Centroid–centroid distance: 3.592 (4) Å | iucr.org |

| 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde | C—H⋯π | Forms an almost centrosymmetric non-bonded dimer. | - | nih.goviucr.org |

| 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde | π–π stacking | Between inversion-related indole rings, leading to stacking along the a-axis. | Centroid–centroid distance: 3.6774 (16) Å; Interplanar angle: 1.53 (15)° | nih.goviucr.org |

| 5-Methyl-1H-indole-3-carbaldehyde | C—H⋯π | Connects chains of molecules, forming layers. | - | iucr.org |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | π···π | Between the tolyl ring of one molecule and the C6 ring of the indole fused ring system of another. | - | researchgate.netnih.gov |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | C-H···π | A tolyl-H atom of one molecule interacts with the C6 ring of the indole fused ring system of a neighboring molecule. | - | mdpi.com |

| 1-Vinyl-1H-indole-3-carbaldehyde | π–π stacking | Between the pyrrole and benzene rings of the indole ring system. | Centroid–centroid distance: 3.637 Å | iucr.org |

Computational Chemistry and Theoretical Investigations of 3 Methyl Indole 1 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been instrumental in elucidating the structural and electronic properties of 3-Methyl-indole-1-carbaldehyde. Utilizing the B3LYP functional combined with the 6–311++G(d,p) basis set, researchers have been able to model the molecule with a high degree of accuracy. bohrium.com

The molecular structure of this compound was optimized to determine its most stable conformation. bohrium.com The process involves finding the minimum energy state of the molecule, which provides key information on bond lengths, bond angles, and dihedral angles. These optimized parameters are foundational for understanding the molecule's reactivity and physical properties. The electronic structure calculations, performed at the same level of theory, offer insights into the distribution of electrons within the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.385 | |

| N2-C3 | 1.382 | |

| C3-C9 | 1.407 | |

| C9-C8 | 1.407 | |

| C8-N2 | 1.385 | |

| C3-C10 | 1.464 | |

| C10-O11 | 1.214 | |

| C10-H12 | 1.112 | |

| N2-C13 | 1.442 | |

| C1-N2-C3 | ||

| N2-C3-C9 | ||

| C3-C9-C8 | ||

| C9-C8-N2 | ||

| C3-C10-O11 | ||

| C3-C10-H12 | ||

| O11-C10-H12 | ||

| C8-N2-C13 |

Vibrational frequency analysis is crucial for interpreting experimental spectroscopic data, such as that obtained from FT-IR and FT-Raman spectroscopy. Theoretical calculations of vibrational modes are compared with experimental spectra to assign specific molecular vibrations to observed peaks. bohrium.com For this compound, the calculated wavenumbers were correlated with experimental data, with assignments made based on the Potential Energy Distribution (PED) using the VEDA 4.0 program. bohrium.com This allows for a detailed understanding of the molecule's vibrational behavior.

Frontier Molecular Orbital (FMO) analysis provides critical insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. bohrium.com A smaller gap suggests that the molecule is more reactive. The HOMO-LUMO energy gap and related molecular properties for this compound have been calculated to understand its electronic behavior and potential for electronic transitions, which were also investigated using Time-Dependent DFT (TD-DFT). bohrium.com

Table 2: Calculated Molecular Properties of this compound

| Property | Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. For this compound, MEP analysis has been performed to identify the regions that are rich or deficient in electrons, thereby indicating the likely sites for chemical interactions. bohrium.com

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are quantum chemical tools used to visualize and analyze the extent of electron delocalization in a molecule. bohrium.com For this compound, color maps and contour maps generated from ELF and LOL analyses help in understanding the bonding patterns and the delocalization of electrons across the indole (B1671886) ring and the carbaldehyde group. bohrium.com This provides a deeper understanding of the molecule's aromaticity and electronic stability.

Natural Bond Orbital (NBO) Analysis for Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. bohrium.com By examining the interactions between filled and vacant orbitals, NBO analysis provides a quantitative measure of the stability arising from these interactions. For this compound, NBO analysis has been employed to investigate the intramolecular charge transfer and the stabilizing effects of hyperconjugation, offering a detailed picture of the molecule's electronic structure and bonding. bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. chemrxiv.orguci.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectroscopy, and oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.orgpsu.edu For organic molecules, TD-DFT often achieves a mean accuracy of approximately 0.3 eV for vertical excitation energies. chemrxiv.org

The electronic transitions of this compound are primarily derived from the π-system of the indole core, modulated by the methyl group at the 3-position and the carbaldehyde group at the 1-position. The parent indole chromophore is known for its two lowest-lying π→π* excited states, designated as ¹Lₐ and ¹Lₑ in Platt's notation. acs.org In 3-methylindole (B30407), computational studies have shown that the relaxation of the second excited state can terminate in an avoided crossing, leading to a mixed ¹Lₐ/¹Lₑ character. acs.orgresearchgate.net

For this compound, the introduction of the electron-withdrawing carbaldehyde group directly on the indole nitrogen atom significantly influences the electronic structure. TD-DFT calculations, typically performed with hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, can predict the nature of these transitions. researchgate.net The calculations would likely reveal π→π* transitions localized on the indole ring and potentially n→π* transitions involving the non-bonding lone pair of the carbonyl oxygen. The n→π* transitions are typically lower in energy but may have very low oscillator strengths.

A theoretical investigation on the isomeric 1-Methyl-indole-3-carboxaldehyde showed that the main electronic transitions are of the π→π* type, with the HOMO and LUMO orbitals being concentrated over the entire molecular framework. sci-hub.se Similar results would be anticipated for this compound, where the calculated UV-Vis spectrum would show intense absorptions corresponding to these π→π* excitations.

Table 1: Representative TD-DFT Calculated Electronic Transitions for an Indole-1-carbaldehyde Derivative

This table presents hypothetical data based on typical results for similar molecules to illustrate the output of a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.15 | 299 | 0.005 | n → π |

| S₀ → S₂ | 4.60 | 269 | 0.450 | HOMO → LUMO (π→π) |

| S₀ → S₃ | 5.10 | 243 | 0.310 | HOMO-1 → LUMO (π→π*) |

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the indole nitrogen (N1) and the carbonyl carbon of the carbaldehyde group. This rotation gives rise to different conformers, which can have distinct energies and populations at room temperature.

Computational methods, specifically DFT, are well-suited to explore this conformational space. dntb.gov.ua By systematically rotating the C-N bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of stable conformers (energy minima) and the transition states that separate them. The energy difference between a minimum and a transition state defines the rotational barrier.

For related N-acyl indole systems, two primary planar conformers are typically expected:

syn-conformer: The carbonyl oxygen is pointed towards the C2 position of the indole ring.

anti-conformer: The carbonyl oxygen is pointed away from the C2 position.

DFT and Intrinsic Reaction Coordinate (IRC) calculations performed on analogous systems, such as 1-(arylsulfonyl)indole-3-carbaldehyde, have demonstrated that rotational barriers between conformers can be quantified, often falling within the range of 2.5–5.5 kcal/mol. nih.govresearchgate.net For this compound, the barrier to rotation around the N-CHO bond would dictate the rate of interconversion between the conformers. The relative stability of the syn and anti conformers is governed by a balance of steric and electronic effects.

Table 2: Hypothetical Conformational Energy Profile for this compound

Data are illustrative, based on computational studies of similar N-formyl heterocyclic compounds.

| Conformer/State | Dihedral Angle (C2-N1-C_ald-O_ald) | Relative Energy (kcal/mol) |

| anti-Conformer | ~180° | 0.00 (Global Minimum) |

| syn-Conformer | ~0° | 1.50 |

| Transition State | ~90° | 6.20 (Rotational Barrier) |

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for predicting the chemical reactivity of a molecule. dergipark.org.tr These descriptors include properties of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and local reactivity indices like Fukui functions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. sci-hub.se For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylindole ring system, while the LUMO will have significant contributions from the electron-withdrawing carbaldehyde group. sci-hub.se

Molecular Electrostatic Potential (MEP): The MEP is a color-mapped plot of the electrostatic potential onto the electron density surface of a molecule. It visually identifies the electron-rich and electron-poor regions. For this compound, the MEP surface would show the most negative potential (typically colored red or yellow) localized on the carbonyl oxygen atom, indicating it as the primary site for electrophilic attack or hydrogen bond acceptance. tandfonline.com Electron-deficient regions (blue) would be found around the aromatic protons.

Local Reactivity Descriptors (Fukui Functions): Fukui functions provide a more detailed, atom-specific measure of reactivity. sci-hub.se The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. It helps to identify the most susceptible sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). sci-hub.se In a study of the isomeric 1-Methyl-indole-3-carboxaldehyde, Fukui analysis identified specific carbon atoms in the indole ring as being susceptible to nucleophilic attack. sci-hub.se A similar analysis for this compound would pinpoint the carbonyl carbon as a likely site for nucleophilic attack and the carbonyl oxygen and indole ring atoms as sites for electrophilic attack.

Table 3: Calculated Global and Local Reactivity Descriptors

Values are representative for indole-1-carbaldehyde derivatives based on published data for similar structures. sci-hub.sedergipark.org.trtandfonline.com

| Descriptor | Value | Interpretation |

| Global Descriptors | ||

| E_HOMO | -6.25 eV | Electron-donating ability |

| E_LUMO | -1.40 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.85 eV | High kinetic stability |

| Electronegativity (χ) | 3.83 eV | |

| Chemical Hardness (η) | 2.43 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 3.01 eV | Propensity to accept electrons |

| Local Descriptors (Fukui Function f⁻) | Susceptibility to Electrophilic Attack | |

| Carbonyl Oxygen | Highest | Most likely site for protonation/electrophilic attack |

| Indole C5 | High | |

| Local Descriptors (Fukui Function f⁺) | Susceptibility to Nucleophilic Attack | |

| Carbonyl Carbon | Highest | Most likely site for nucleophilic addition |

| Indole C2 | High |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

3-Methyl-indole-1-carbaldehyde serves as a valuable and versatile building block in organic synthesis, offering a reactive scaffold for the construction of more complex molecular frameworks. Its unique combination of an indole (B1671886) core, a reactive aldehyde group, and a methyl substituent at the 3-position allows for a diverse range of chemical transformations. This versatility makes it a key intermediate in the synthesis of various heterocyclic compounds and in the generation of chemical libraries for drug discovery and other applications.

Precursors for Complex Heterocyclic Architectures

Indole-3-carbaldehydes, as a class of compounds, are well-established precursors for the synthesis of complex heterocyclic architectures. researchgate.netnih.gov These compounds can undergo a variety of reactions, such as condensations, cycloadditions, and multicomponent reactions, to afford fused-ring systems and other intricate heterocyclic structures. researchgate.net For instance, indole derivatives are fundamental to the structure of many natural products and biologically active molecules, including alkaloids. rsc.org The aldehyde functionality at the 1-position of this compound provides a key handle for elaboration into more complex structures.

The reactivity of the indole nucleus, coupled with the aldehyde group, allows for the construction of polycyclic indole derivatives. mdpi.com For example, Friedel-Crafts alkylations and various cyclization strategies can be employed to build upon the indole scaffold. mdpi.com The presence of the methyl group at the 3-position can influence the regioselectivity of these reactions, directing further functionalization to other positions on the indole ring. This controlled reactivity is crucial for the targeted synthesis of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Scaffold for Diversified Chemical Libraries

The concept of lead-oriented synthesis in drug discovery often relies on the use of molecular scaffolds to generate diverse libraries of compounds for biological screening. whiterose.ac.uk The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.govresearchgate.net this compound can serve as an excellent starting point for the creation of such diversified chemical libraries.

By systematically modifying the aldehyde group and performing reactions on the indole nucleus, a large number of distinct molecules can be synthesized from this single precursor. mdpi.com This approach allows for the rapid generation of a collection of related compounds with varying substituents and stereochemistry, which can then be screened for desirable biological activities. The structural diversity achievable from the this compound scaffold makes it a valuable tool in the search for new therapeutic agents and other functional molecules. whiterose.ac.uk

Development of Functional Materials and Dyes

The unique electronic and photophysical properties of the indole ring system make it an attractive component in the design of functional organic materials and dyes. This compound can be utilized as a key building block in the synthesis of polymers, chromophores, and other materials with specific optical or electronic properties.

Synthesis of Polymeric Indole Derivatives

Indole derivatives have been investigated for the synthesis of conducting polymers and other functional polymeric materials. nih.gov The ability to introduce various functional groups onto the indole nucleus allows for the tuning of the polymer's properties. For instance, N-acyl derivatives of indole-3-carboxaldehyde (B46971) have been reacted with polymers like polyvinyl alcohol to create new materials with pendant bioactive groups. researchgate.net

Following this precedent, this compound could be explored as a monomer or a precursor to a monomer for polymerization reactions. The resulting polymers would incorporate the 3-methylindole (B30407) moiety, which could impart specific thermal, electronic, or biological properties to the material. The aldehyde functionality could also be used to cross-link polymer chains or to attach other functional molecules.

Exploration in Chromophore Design

Chromophores are the parts of a molecule responsible for its color. The extended π-system of the indole ring makes it a suitable core for the design of novel chromophores and dyes. chemshuttle.com By extending the conjugation of the indole system through reactions at the aldehyde group, it is possible to create molecules that absorb and emit light at various wavelengths.

For example, condensation of indole-3-carbaldehydes with active methylene (B1212753) compounds is a common strategy for synthesizing chromophoric systems. nih.gov The specific substitution pattern on the indole ring, including the methyl group at the 3-position in this compound, can influence the electronic structure of the resulting chromophore and thus its color and photophysical properties. mdpi.com This makes this compound a potentially useful starting material for the development of new dyes for applications in areas such as textiles, imaging, and sensing.

Applications in Agrochemical Research

Indole derivatives have found applications in the field of agrochemicals. openmedicinalchemistryjournal.com For instance, 1-methylindole-3-carboxaldehyde has been identified as a building block for the production of agrochemicals. chemimpex.com The biological activity of many indole-containing compounds suggests that derivatives of this compound could also possess useful properties for agricultural applications.

These potential applications could include roles as herbicides, fungicides, or plant growth regulators. The synthesis of new compounds derived from this compound and the screening of their biological activities could lead to the discovery of novel and effective agrochemical agents.

Intermediates in Specialized Synthetic Pathways

While this compound is recognized as a chemical entity, detailed research findings specifically documenting its role as an intermediate in specialized synthetic pathways are limited in publicly available literature. Its structural isomers, however, are extensively used as versatile building blocks in organic synthesis, highlighting the potential reactivity of the indole-carbaldehyde framework.

The reactivity of such compounds is largely dictated by the aldehyde group and the indole nucleus. For context, related isomers like 1-methyl-1H-indole-3-carbaldehyde serve as crucial precursors in a variety of synthetic transformations. This compound is a reactant for the preparation of β-nitroalcohols and nitroolefins through microwave-assisted Henry reactions. sigmaaldrich.comfishersci.ca It is also employed in the synthesis of quinolinones via the three-component Ugi reaction and in the creation of α-ketoamides that have shown potential as inhibitors for the Dengue virus protease. sigmaaldrich.comfishersci.ca

The table below summarizes the types of synthetic pathways where isomers of this compound are employed, providing an illustrative look at the potential applications of this class of compounds.

Table 1: Examples of Synthetic Applications of Isomeric Indole Carbaldehydes

| Reaction Type | Reactant Example | Product Class | Application/Significance |

| Henry Reaction | 1-Methyl-1H-indole-3-carbaldehyde | Nitroolefins, β-nitroalcohols | Synthesis of versatile intermediates. sigmaaldrich.comfishersci.ca |

| Ugi Reaction | 1-Methyl-1H-indole-3-carbaldehyde | Quinolinones | Multicomponent synthesis of heterocyclic scaffolds. sigmaaldrich.comfishersci.ca |

| Knoevenagel Condensation | 1-Methyl-1H-indole-3-carbaldehyde | Indolyl alkenes | Preparation of potential antibacterial agents. sigmaaldrich.comfishersci.ca |

| Olefination (Peterson/Nysted) | 1-Methyl-1H-indole-3-carbaldehyde | Vinylindoles | Carbon-carbon double bond formation. sigmaaldrich.comfishersci.ca |

| Heterocycle Synthesis | 1-Methyl-1H-indole-3-carbaldehyde | Thiazolopyrimidinones | Development of potential protein inhibitors. sigmaaldrich.comfishersci.ca |

| Polymerization | 1-Methyl-1H-indole-3-carbaldehyde | Poly(3-vinyl-1-methylindole) | Creation of indole-based polymers. fishersci.ca |

This table is for illustrative purposes based on the reactivity of isomers and does not represent documented reactions of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-indole-1-carbaldehyde, and what are their key reaction conditions?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or Vilsmeier-Haack formylation. For example, a modified Vilsmeier reaction using POCl₃ and DMF can introduce the aldehyde group at the indole ring’s 1-position. Evidence from analogous indole-carbaldehyde syntheses indicates that reaction conditions (e.g., 80–110°C for 45–60 minutes) and stoichiometric ratios (e.g., 1.3 equiv POCl₃) are critical for optimal yield . Methylation at the 3-position may involve SN2 substitution using NaH and methyl halides under inert atmospheres .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer : Structural characterization employs NMR (¹H/¹³C) to confirm regioselectivity of the methyl and aldehyde groups. X-ray crystallography via SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities and validates bond lengths/angles . High-resolution mass spectrometry (HRMS) or IR spectroscopy further corroborates functional groups. For purity assessment, HPLC with UV detection is recommended .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates the product from byproducts like unreacted indole or methylated intermediates. Recrystallization using methanol or dichloromethane/hexane mixtures improves crystalline purity. Industrial-scale processes may employ continuous flow reactors to enhance reproducibility .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound derivatives?

- Methodological Answer : AutoDock4 or AutoDockTools4 enables flexible receptor docking to model interactions with biological targets (e.g., enzymes or receptors). Parameters such as binding affinity (ΔG) and ligand efficiency are calculated. For example, derivatives with electron-withdrawing groups may show enhanced binding to hydrophobic pockets, validated via free-energy perturbation (FEP) simulations . Cross-docking experiments using HIV protease analogs can identify selectivity trends .

Q. What reaction engineering strategies optimize the synthesis of this compound for high yield and scalability?

- Methodological Answer : Flow chemistry systems minimize side reactions (e.g., over-oxidation) by precisely controlling residence times and temperatures. Catalytic iodination (if applicable) with recyclable iodine sources improves atom economy. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Industrial protocols often prioritize solvent recovery (e.g., DMF distillation) to reduce waste .

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or thermal displacement factors may arise from twinning or poor crystal quality. SHELXD or SHELXE can phase high-resolution data and refine anisotropic displacement parameters. For ambiguous cases, complementary techniques like neutron diffraction or DFT-optimized geometry comparisons (e.g., using Gaussian09) validate structural models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Conflicting IC₅₀ values may stem from assay variability (e.g., cell line differences). Triangulate data using orthogonal assays (e.g., enzymatic vs. cell-based) and validate via dose-response curves. Meta-analysis of PubChem BioAssay data (e.g., AID 743255) identifies outliers. Structural analogs with logP >3 may exhibit nonspecific binding, requiring SPR or ITC to confirm target engagement .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.